molecular formula C9H7F3N2O B6590930 5,6,7,8-Tetrahydro-6-oxo-4-(trifluoromethyl)quinazoline CAS No. 1229626-87-2

5,6,7,8-Tetrahydro-6-oxo-4-(trifluoromethyl)quinazoline

Cat. No. B6590930
CAS RN: 1229626-87-2
M. Wt: 216.16 g/mol
InChI Key: XKQPIJMKJWOZCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5,6,7,8-Tetrahydro-6-oxo-4-(trifluoromethyl)quinazoline” is a chemical compound with the molecular formula C9H7F3N2O . It is also known as Sitagliptin phosphate monohydrate . Sitagliptin is an anti-diabetic drug of the dipeptidyl peptidase-4 (DPP-4) class . Inhibition of the enzyme DPP-4 is thought to increase Glucagon-like peptide-1 (GLP-1) which inhibits glucagon release, stimulates insulin release, and lowers blood glucose .


Synthesis Analysis

The synthesis of “5,6,7,8-Tetrahydro-6-oxo-4-(trifluoromethyl)quinazoline” involves several steps. One method involves nitrogen protection in a stainless steel autoclave, adding an ethanolic solution of 10% palladium carbon, and hydrogenation under pressure . The residue is then mixed with an ethanolic solution of hydrogen chloride, and the mixed solution is stirred at various temperatures . The product is then filtered, washed with cold ethanol/MTBE, and dried to constant weight .


Molecular Structure Analysis

The molecular structure of “5,6,7,8-Tetrahydro-6-oxo-4-(trifluoromethyl)quinazoline” is complex, with a trifluoromethyl group that has significant electronegativity . The trifluoromethyl group is often described as being intermediate between the electronegativities of fluorine and chlorine .


Chemical Reactions Analysis

The chemical reactions involving “5,6,7,8-Tetrahydro-6-oxo-4-(trifluoromethyl)quinazoline” are complex and varied. For example, it was established that the reaction did not stop after the nucleophilic addition and subsequent cyclization into 2-thioxopyrimidine moiety from the intermediate, but proceeded as a tandem nucleophilic addition – nucleophilic substitution followed by formation of thiopyrimidine and iminopyrimidine cycles .

Mechanism of Action

The mechanism of action of “5,6,7,8-Tetrahydro-6-oxo-4-(trifluoromethyl)quinazoline” is related to its role as an anti-diabetic drug. It works by inhibiting the enzyme DPP-4, which increases Glucagon-like peptide-1 (GLP-1). This inhibits glucagon release, stimulates insulin release, and lowers blood glucose .

Safety and Hazards

The safety and hazards of “5,6,7,8-Tetrahydro-6-oxo-4-(trifluoromethyl)quinazoline” are not explicitly mentioned in the available resources .

properties

IUPAC Name

4-(trifluoromethyl)-7,8-dihydro-5H-quinazolin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3N2O/c10-9(11,12)8-6-3-5(15)1-2-7(6)13-4-14-8/h4H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKQPIJMKJWOZCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1=O)C(=NC=N2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401223603
Record name 7,8-Dihydro-4-(trifluoromethyl)-6(5H)-quinazolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401223603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6,7,8-Tetrahydro-6-oxo-4-(trifluoromethyl)quinazoline

CAS RN

1229626-87-2
Record name 7,8-Dihydro-4-(trifluoromethyl)-6(5H)-quinazolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1229626-87-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7,8-Dihydro-4-(trifluoromethyl)-6(5H)-quinazolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401223603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.